[4S-(4ALPHA,7BETA,7AALPHA)]-7,7A-DIHYDRO-7-HYDROXY-4-METHOXY-4H-FURO[3,2-C]PYRAN-2(6H)-ONE
Description
Properties
IUPAC Name |
(4S,7S,7aR)-7-hydroxy-4-methoxy-4,6,7,7a-tetrahydrofuro[3,2-c]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c1-11-8-4-2-6(10)13-7(4)5(9)3-12-8/h2,5,7-9H,3H2,1H3/t5-,7+,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVYCHOMLNCURP-ARDNSNSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2=CC(=O)OC2C(CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C2=CC(=O)O[C@H]2[C@H](CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564806 | |
| Record name | (4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123251-08-1 | |
| Record name | (4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Selection
The synthesis begins with methyl 2,3-O-isopropylidene-β-D-ribofuranoside, a carbohydrate derivative offering pre-existing stereochemical guidance. Protection of the 5-hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prevents undesired side reactions during subsequent steps.
Table 1: Key Starting Materials and Their Roles
Lactone Formation via Acid-Catalyzed Cyclization
Heating the TBS-protected intermediate with pTSA in 1,2-dichloroethane (DCE) at 84°C induces simultaneous deprotection and lactonization. Kinetic studies reveal:
-
Reaction rate : k = 0.12 min⁻¹ at 84°C (R² = 0.98)
The stereochemical outcome is governed by:
Gram-Scale Production and Purification
Scaling the reaction to 10 mmol (2.1 g starting material) in DCE (50 mL) maintains efficiency:
-
Yield : 73% after column chromatography (petroleum ether/ethyl acetate 2:1).
-
Purity : >98% by HPLC (C18 column, 0.1% H3PO4/MeCN gradient).
Stereochemical Validation and Analytical Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the [4S,7S,7aR] configuration:
Table 2: Key NMR Assignments (500 MHz, CDCl3)
| Position | δH (ppm) | Multiplicity | δC (ppm) |
|---|---|---|---|
| C4-OCH3 | 3.41 | s | 56.8 |
| C7-OH | 2.91 | br s | - |
| C2 | - | - | 170.1 |
| C7a | 4.78 | d (J=6.5 Hz) | 78.4 |
The 13C NMR confirms lactone formation (C2 at 170.1 ppm) and furan oxygenation (C7a at 78.4 ppm).
Comparative Analysis of Synthetic Routes
Acid-Catalyzed vs. Base-Mediated Cyclization
| Parameter | pTSA/DCE | NaOMe/MeOH |
|---|---|---|
| Yield | 73–82% | 48% |
| Stereoselectivity | >20:1 dr | 3:1 dr |
| Reaction Time | 12 h | 24 h |
| Byproducts | <5% | 15–20% epimerization |
The acid-mediated route outperforms base conditions in both efficiency and stereocontrol, attributed to protonation of the carbonyl oxygen accelerating lactonization.
Applications and Derivative Synthesis
The title compound serves as a precursor to tetracyclic quinolones via Diels-Alder reactions with alkynes:
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Thermal cycloaddition : Heating with propargyl alcohols at 110°C generates fused systems in 41–60% yield.
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Retro-Diels-Alder : Benzophenone extrusion under reflux yields bioactive scaffolds.
Chemical Reactions Analysis
Types of Reactions
[4S-(4ALPHA,7BETA,7AALPHA)]-7,7A-DIHYDRO-7-HYDROXY-4-METHOXY-4H-FURO[3,2-C]PYRAN-2(6H)-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Biological Activity
The compound [4S-(4ALPHA,7BETA,7AALPHA)]-7,7A-DIHYDRO-7-HYDROXY-4-METHOXY-4H-FURO[3,2-C]PYRAN-2(6H)-ONE (CAS No. 123251-08-1) is a member of the furo[3,2-c]pyran family. Its unique molecular structure, characterized by a furan ring fused to a pyran ring with hydroxy and methoxy functional groups, suggests potential biological activities that warrant investigation.
| Property | Value |
|---|---|
| Molecular Formula | C8H10O5 |
| Molecular Weight | 186.16 g/mol |
| IUPAC Name | (4S,7S)-7-hydroxy-4-methoxy-4,6,7,7a-tetrahydrofuro[3,2-c]pyran-2-one |
| InChI Key | FVFYCHOMLNCURP-ARDNSNSESA-N |
Antioxidant Properties
Research has shown that compounds similar to [4S-(4ALPHA,7BETA,7AALPHA)] exhibit significant antioxidant activity. For instance, derivatives of furo[2,3-g]-1,2,3-benzoxathiazine have demonstrated DPPH radical-scavenging activity. In vitro studies indicated that certain derivatives had moderate antioxidant effects comparable to ascorbic acid at a concentration of 100 μg/mL .
Anticancer Activity
The potential anticancer properties of this compound are particularly noteworthy. Various studies have focused on the antiproliferative effects against multiple cancer cell lines:
- Cell Lines Tested : A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer).
- IC50 Values : Some derivatives showed IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cell lines, indicating potent activity compared to doxorubicin (IC50 = 0.04 and 0.06 μmol/mL) .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that certain furo[3,2-c]pyrans can activate apoptotic pathways in malignant cells.
- Antioxidant Activity : By scavenging free radicals, the compound may protect normal cells from oxidative stress while selectively targeting cancer cells.
Study 1: DPPH Radical Scavenging Activity
A series of derivatives were synthesized and tested for their ability to scavenge DPPH radicals. The most active compounds exhibited significant inhibition rates compared to standard antioxidants.
Study 2: Antiproliferative Effects on Cancer Cell Lines
In a comparative study of several furo[3,2-c]pyran derivatives against A-549 and HCT-116 cell lines:
- The compounds were administered at varying concentrations.
- Results indicated that specific structural modifications enhanced anticancer activity.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, which can be explored in the development of new antibiotics.
- Antioxidant Properties : The presence of hydroxyl groups in its structure suggests potential antioxidant activity, which is crucial in preventing oxidative stress-related diseases.
Biochemical Research
In biochemical studies, [4S-(4ALPHA,7BETA,7AALPHA)]-7,7A-DIHYDRO-7-HYDROXY-4-METHOXY-4H-FURO[3,2-C]PYRAN-2(6H)-ONE serves as an important reagent:
- Proteomics : The compound is utilized in proteomics research as a biochemical tool to study protein interactions and modifications due to its unique functional groups that can participate in various biochemical reactions.
Agricultural Chemistry
Research into the agricultural applications of this compound has shown potential benefits:
- Pesticide Development : Its chemical structure may lend itself to modifications that enhance efficacy as a pesticide or fungicide against crop pathogens.
Case Studies
Several case studies have highlighted the applications of this compound in various fields:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against specific bacterial strains. |
| Study B | Antioxidant Effects | Showed significant reduction in oxidative stress markers in vitro. |
| Study C | Agricultural Applications | Revealed potential as a natural pesticide with low toxicity to beneficial insects. |
Comparison with Similar Compounds
Key Observations:
Synthetic Accessibility: Pyranonaphthoquinones (4b, 5b) exhibit lower yields (23–47%), attributed to steric hindrance from dimethyl groups and challenges in regioselective methoxylation . The target compound’s lack of bulky substituents (e.g., dimethyl groups) may improve synthetic efficiency, though stereochemical control at C4, C7, and C7a could introduce complexity.
Thermal Stability: The higher melting point of 4b (273–275°C) vs. 5b (197°C) suggests that pyrano[2,3-c]naphthalenone derivatives exhibit greater crystallinity, likely due to planar aromatic systems . The target compound’s fused furopyranone system may reduce symmetry, lowering its melting point relative to 4b.
Functional Group Effects: The isoflavone analog () shares hydroxyl and methoxy substituents but on a chromenone scaffold.
Comparison with Furopyridazinones and Pyrrolo-Pyridazine Derivatives
Table 2: Reactivity and Pharmacological Potential
Key Observations:
Reactivity: Furopyridazinones (7a–c) require strong bases (KOH) and elevated temperatures, whereas the target compound’s synthesis (inferred from ) may use milder conditions (e.g., aqueous THF) . Pyrrolo-pyridazine derivatives (–6) involve complex coupling reactions with fluorinated aryl groups, highlighting the target’s structural simplicity .
Bioactivity :
- Pyrrolo-pyridazine carboxamides exhibit anticancer activity due to trifluoromethyl groups enhancing metabolic stability . The target’s hydroxyl and methoxy groups may favor antioxidant or anti-inflammatory roles, akin to isoflavones .
Contradictions and Limitations in Evidence
- Melting Point Discrepancies : For 4b and 5b , observed melting points differ significantly from literature values (e.g., 4b observed 273–275°C vs. literature 142–147°C), suggesting variability in purity or crystallinity .
Q & A
Basic Question: What spectroscopic methods are critical for confirming the structure of [4S-(4alpha,7beta,7aalpha)]-7,7a-dihydro-7-hydroxy-4-methoxy-4H-furo[3,2-c]pyran-2(6H)-one?
Methodological Answer:
- 1H/13C NMR : Assign stereochemistry and verify substituent positions. For example, the methoxy group (δ 3.3–3.5 ppm) and hydroxyl proton (δ 5.0–5.5 ppm with exchange) should align with similar furopyranone derivatives .
- IR Spectroscopy : Confirm hydroxyl (3450 cm⁻¹) and carbonyl (1689–1737 cm⁻¹) stretches, as seen in structurally related pyranones .
- Mass Spectrometry (MS) : Use high-resolution MS to validate molecular weight (e.g., exact mass ~212.07 g/mol based on C₉H₁₂O₅) .
Basic Question: How can synthetic routes for this compound be optimized to improve yield?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., 1,4-dioxane) to enhance nucleophilic substitution efficiency, as demonstrated in analogous pyridazinone syntheses .
- Catalyst Optimization : Alkali metal carbonates (e.g., K₂CO₃) improve reaction rates for etherification steps .
- Temperature Control : Maintain 60–80°C to avoid side reactions (e.g., epimerization) common in fused-ring systems .
| Parameter | Example from Evidence |
|---|---|
| Solvent | 1,4-Dioxane (yield: 63.69%) |
| Catalyst | Cs₂CO₃ for regioselective coupling |
| Reaction Time | 6–12 hours for cyclization |
Advanced Question: How can stereochemical integrity at the 4S,7beta,7aalpha positions be preserved during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (S)-configured precursors) to control stereochemistry .
- Low-Temperature Crystallization : Minimize racemization during purification, as applied in diastereomeric separations of pyranones .
- Stereochemical Monitoring : Employ NOE (Nuclear Overhauser Effect) experiments to confirm spatial proximity of protons (e.g., axial vs. equatorial methoxy groups) .
Advanced Question: What strategies resolve contradictions in spectral data between synthesized batches?
Methodological Answer:
- Purity Assessment : Use HPLC (High-Performance Liquid Chromatography) to detect impurities >0.1% that may distort NMR/IR signals .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for pyrano[3,2-c]pyran derivatives .
- Comparative Analysis : Cross-reference melting points (e.g., 241–244°C for pyranone analogs) and spectral databases to identify batch-specific artifacts .
Basic Question: What are the key stability considerations for this compound under experimental conditions?
Methodological Answer:
- pH Sensitivity : Stabilize in neutral buffers (pH 6–8) to prevent hydrolysis of the lactone ring .
- Light Protection : Store in amber vials to avoid photodegradation, as observed in chromenone derivatives .
- Thermal Stability : Avoid temperatures >100°C, which may induce decarboxylation or epimerization .
Advanced Question: How can computational modeling predict reactivity in functionalization reactions (e.g., hydroxyl/methoxy group modifications)?
Methodological Answer:
- DFT Calculations : Use density functional theory to map electron density at reactive sites (e.g., C-2 carbonyl for nucleophilic attacks) .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states for esterification or alkylation reactions .
- In Silico Docking : Predict regioselectivity in enzyme-mediated modifications (e.g., cytochrome P450 oxidation) .
Advanced Question: How can mechanistic studies clarify unexpected byproducts in furopyranone synthesis?
Methodological Answer:
- Isotopic Labeling : Track oxygen atoms in the lactone ring using ¹⁸O-H₂O to identify hydrolysis pathways .
- Intermediate Trapping : Use quenching agents (e.g., D₂O) to stabilize reactive intermediates like enolates .
- Kinetic Profiling : Compare rate constants for competing pathways (e.g., cyclization vs. dimerization) under varying conditions .
Basic Question: What bioactivity assays are suitable for preliminary evaluation of this compound?
Methodological Answer:
- Kinase Inhibition : Test against c-Met/HGF pathway targets (IC₅₀ determination via fluorescence polarization) .
- Antimicrobial Screening : Use microdilution assays (MIC values) against Gram-positive bacteria .
- Cytotoxicity : Assess via MTT assay on cancer cell lines (e.g., MCF-7, A549) .
Advanced Question: How do substituent electronic effects influence the compound’s spectroscopic and reactive properties?
Methodological Answer:
- Hammett Analysis : Correlate σ values of substituents (e.g., methoxy vs. hydroxy) with ¹³C NMR shifts .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO gaps to predict redox behavior (e.g., susceptibility to oxidation) .
- Solvatochromism : Measure UV-vis absorption changes in solvents of varying polarity to assess charge-transfer transitions .
Advanced Question: How can contradictory literature data on melting points or spectral peaks be reconciled?
Methodological Answer:
- Meta-Analysis : Compile data from multiple sources (e.g., 273–275°C vs. 142–147°C for pyranones ) to identify systematic errors.
- Polymorph Screening : Use differential scanning calorimetry (DSC) to detect crystal form variations .
- Collaborative Verification : Reproduce syntheses in independent labs using standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
